![molecular formula C22H27ClN2O2 B4534496 N-(5-chloro-2-methylphenyl)-3-(hydroxymethyl)-3-(2-methylbenzyl)-1-piperidinecarboxamide](/img/structure/B4534496.png)
N-(5-chloro-2-methylphenyl)-3-(hydroxymethyl)-3-(2-methylbenzyl)-1-piperidinecarboxamide
Description
The compound is part of a broader class of chemicals that play a significant role in medicinal chemistry and pharmacology due to their diverse biological activities. While specific studies directly addressing all aspects of this compound are limited, insights can be drawn from related research on similar piperidine derivatives and their characteristics.
Synthesis Analysis
Synthesis of complex piperidine derivatives often involves multi-step chemical reactions, starting from simple precursors to achieve the final product. While specific synthesis pathways for this compound were not directly found, related compounds involve steps like Michael addition, Dieckmann condensation, hydrolysis, decarboxylation, and Aldol condensation to achieve desired structural features (Xue Si-jia, 2012).
Molecular Structure Analysis
Molecular structure analysis of piperidine derivatives emphasizes conformational studies, which are crucial for understanding their biological activity. Studies on similar compounds used methods like AM1 molecular orbital method for conformational analysis to understand the energetic stability of various conformers (J. Shim et al., 2002).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including aminomethylation, which forms complex structures with potential bioactive properties. For example, piperidinium derivatives have been shown to undergo aminomethylation to form tetraazatricyclo derivatives (V. Dotsenko et al., 2012).
Physical Properties Analysis
The physical properties of piperidine derivatives, including melting points, solubility, and crystalline structure, are essential for their application in pharmaceutical formulations. For instance, the crystal and molecular structure of related compounds have been analyzed to understand the intermolecular interactions and stability (N. R. Thimmegowda et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for modification, are vital for the development of pharmaceutical agents. While specific data on the compound are scarce, studies on related compounds provide insights into their reactivity and potential applications in drug development (H. Sugimoto et al., 1990).
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-(hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidine-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O2/c1-16-6-3-4-7-18(16)13-22(15-26)10-5-11-25(14-22)21(27)24-20-12-19(23)9-8-17(20)2/h3-4,6-9,12,26H,5,10-11,13-15H2,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZPQGUDKSMGEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)N2CCCC(C2)(CC3=CC=CC=C3C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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